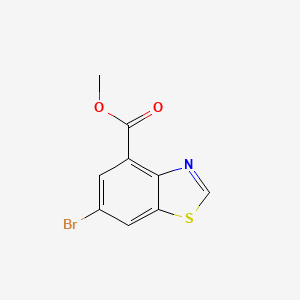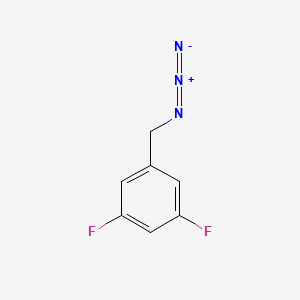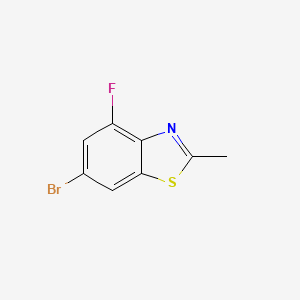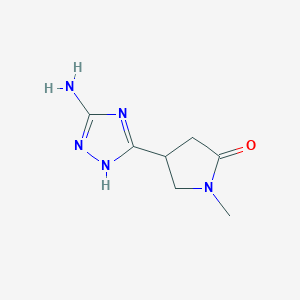
3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione
説明
3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione, also known as 3-AP, is a heterocyclic organic compound that was first synthesized in the late 1960s. It is a derivative of dihydropyrimidine, which is a five-membered ring consisting of two nitrogen atoms, two carbon atoms, and one oxygen atom. 3-AP has been studied extensively due to its potential applications in scientific research, particularly in the areas of biochemistry and physiology.
科学的研究の応用
Synthesis and Chemical Properties
The compound "3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione" and its derivatives have been a subject of extensive research, primarily focused on their synthesis and potential applications. One study reports on the synthesis and characterization of new compounds derived from dihydropyrimidine-2,4(1H,3H)-dione moieties, which have been evaluated for cytotoxic activity against cancer cell lines (Udayakumar, Gowsika, & Pandurangan, 2017). Another study developed a novel method for the synthesis of these derivatives with moderate to high yields, highlighting the importance of such compounds in medicinal chemistry (Rutkauskas & Beresnevicius, 2002).
Catalytic and Synthetic Applications
Dihydropyrimidine derivatives have been synthesized using cellulose sulfuric acid as a recyclable solid acid catalyst, indicating the significance of these compounds in green chemistry and their potential environmental benefits (Rajack, Yuvaraju, Praveen, & Murthy, 2013). Furthermore, the utility of dihydropyrimidine-2,4(1H,3H)-dione functionality in creating novel crown-containing hydrogen-bonded supramolecular assemblies has been explored, indicating its versatile applications in the field of supramolecular chemistry (Fonari et al., 2004).
Pharmaceutical and Biological Applications
The compounds derived from dihydropyrimidine-2,4(1H,3H)-dione have shown promising results in various biological evaluations. For instance, they have demonstrated significant cytotoxic activity against certain cancer cell lines, suggesting potential applications in cancer therapy (Dixit et al., 2011). Additionally, these derivatives have been used to synthesize various pharmacologically relevant structures, showcasing their importance in drug discovery and design (Girreser, Heber, & Schütt, 2004).
特性
IUPAC Name |
3-(3-aminophenyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-7-2-1-3-8(6-7)13-9(14)4-5-12-10(13)15/h1-3,6H,4-5,11H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWIPDZKTXWPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)




![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)